molecular formula C21H19FN6O2S B2579419 N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-80-1

N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2579419
CAS RN: 863457-80-1
M. Wt: 438.48
InChI Key: CMKLHMNSOQXNFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability, as well as its potential uses .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Molecular Docking Studies

References:

  • Zeyrek, C. T., Akman, S., Ilhan, I. O., Kökbudak, Z., Sarıpınar, E., & Akkoc, S. (2022). Experimental and Theoretical Studies on 3-(4-chlorophenyl)-5-(4-Ethoxyphenyl)-4,5-Dihydropyrazole-1-Carbonitrile: DFT Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, And Molecular Docking. SSRN
  • Fan, J., et al. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on the Ischemic Stroke. Molecules, 27(5), 1554
  • Baidu Scholar. N-(4-ethoxyphenyl)acetamide

SSRN Link MDPI Link Baidu Scholar Link

Mechanism of Action

If the compound has a biological effect, the mechanism of action would be studied. This could involve in vitro (test tube) experiments or in vivo (animal) studies to determine how the compound interacts with biological systems .

Safety and Hazards

The safety and potential hazards of a compound are typically determined through a combination of laboratory testing and computational predictions. This can include testing the compound’s toxicity, flammability, and environmental impact .

Future Directions

The future directions for a compound like this would depend on its properties and potential applications. If the compound has promising biological activity, it could be further developed as a drug. If it has interesting chemical properties, it could be used in the development of new materials or chemical processes .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKLHMNSOQXNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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